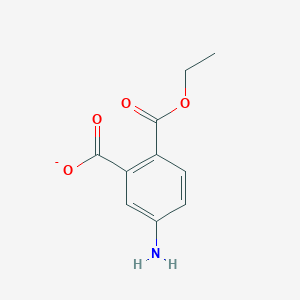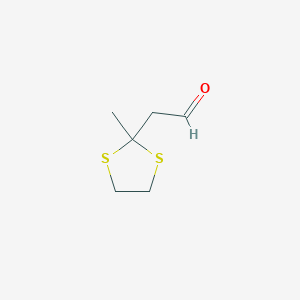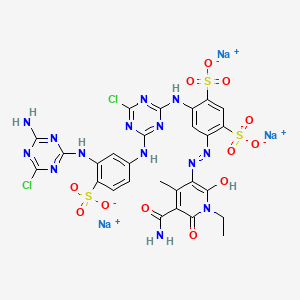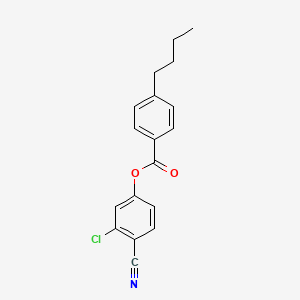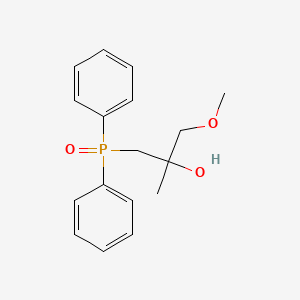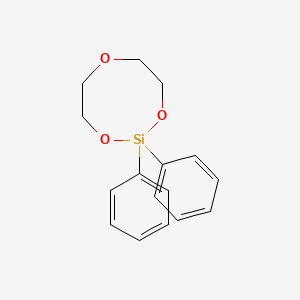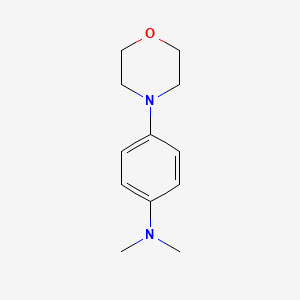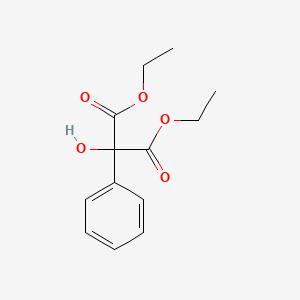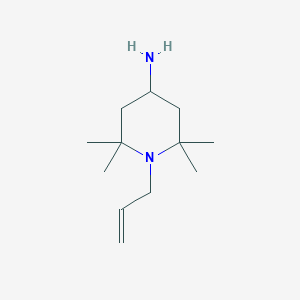
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a propyl group attached to an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired oxazinone compounds. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the compound on an industrial scale. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as (diacetoxyiodo)benzene.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in the presence of water.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide for free radical bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases like human leukocyte elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced tissue degeneration and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Another flavonoid with antioxidant properties.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: A structurally related compound with potential biological activities.
Uniqueness
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, phenyl, and propyl groups on the oxazinone ring differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
66086-71-3 |
|---|---|
Formule moléculaire |
C20H17NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-benzoyl-6-phenyl-2-propyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C20H17NO3/c1-2-9-16-21-20(23)17(18(22)14-10-5-3-6-11-14)19(24-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |
Clé InChI |
RGGPJBQTELRAKC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=O)C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


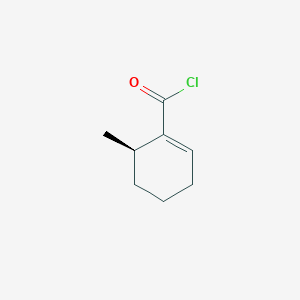
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
